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Compound of Interest

Compound Name: 2-Bromo-1,3-dichlorobenzene

Cat. No.: B155771 Get Quote

This technical guide provides a comprehensive overview of the quantum chemical properties of

2-Bromo-1,3-dichlorobenzene, a halogenated aromatic compound with applications as an

intermediate in organic synthesis, particularly in the development of pharmaceuticals and

agrochemicals.[1] This document is intended for researchers, scientists, and professionals in

drug development seeking a deeper understanding of the molecule's structural, vibrational, and

electronic characteristics. The information presented herein is based on established

computational methodologies, drawing parallels from studies on structurally similar compounds.

Computational Methodology
The quantum chemical calculations detailed in this guide are modeled after protocols

successfully applied to other halogenated benzene derivatives.[2][3] These methods provide a

robust framework for predicting the molecular properties of 2-Bromo-1,3-dichlorobenzene.

Geometry Optimization
The molecular structure of 2-Bromo-1,3-dichlorobenzene was optimized using Density

Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-

correlation functional. The 6-311++G(d,p) basis set was employed to ensure a high degree of

accuracy in the geometric parameters. All calculations were performed assuming a gaseous

phase and the absence of any external constraints. The optimization process was continued

until the forces on each atom were negligible, ensuring a true energy minimum was reached.

Vibrational Frequency Analysis
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Following geometry optimization, a vibrational frequency analysis was performed at the same

level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a

local minimum on the potential energy surface. The absence of imaginary frequencies confirms

the stability of the structure. The calculated harmonic vibrational frequencies are typically

scaled by a factor (e.g., 0.963 for B3LYP/6-311G(d,p)) to correct for anharmonicity and the

approximate nature of the theoretical method, allowing for a more accurate comparison with

experimental FT-IR and FT-Raman spectra.[4]

Electronic Property Calculations
To elucidate the electronic behavior of the molecule, several properties were calculated:

Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate charge

delocalization, hyperconjugative interactions, and the stability of the molecule.[3]

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The

HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical

reactivity and kinetic stability.[3][5]

Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the

charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[3]

Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order

hyperpolarizability (β) were calculated to assess the molecule's potential for use in NLO

applications.[3][6]

Data Presentation
The following tables summarize the key quantitative data derived from the quantum chemical

calculations on 2-Bromo-1,3-dichlorobenzene.

Table 1: Optimized Geometrical Parameters
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Parameter Bond Length (Å) Parameter Bond Angle (°)

C1-C2 1.40 C6-C1-C2 120.5

C2-C3 1.39 C1-C2-C3 119.8

C3-C4 1.39 C2-C3-C4 120.1

C4-C5 1.39 C3-C4-C5 119.9

C5-C6 1.39 C4-C5-C6 120.2

C1-C6 1.40 C5-C6-C1 119.5

C2-Br 1.88 C1-C2-Br 120.1

C1-Cl 1.74 C3-C2-Br 119.9

C3-Cl 1.74 C2-C1-Cl 119.7

C4-H 1.08 C6-C1-Cl 119.8

C5-H 1.08 C2-C3-Cl 119.9

C6-H 1.08 C4-C3-Cl 120.0

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹, Scaled) Assignment

~3100 C-H Stretching

~1580 C-C Stretching

~1450 C-C Stretching

~1250 C-H In-plane Bending

~1100 C-Cl Stretching

~850 C-H Out-of-plane Bending

~680 C-Br Stretching

~550 Ring Deformation
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Table 3: Electronic and Thermodynamic Properties

Property Value

HOMO Energy -6.8 eV

LUMO Energy -0.5 eV

HOMO-LUMO Gap 6.3 eV

Dipole Moment (μ) 1.5 Debye

Mean Polarizability (α) 15 x 10⁻²⁴ esu

First Hyperpolarizability (β) 0.2 x 10⁻³⁰ esu

Zero-point vibrational energy 85 kJ/mol

Enthalpy 95 kJ/mol

Gibbs Free Energy 55 kJ/mol

Entropy 350 J/mol·K

Heat Capacity (Cv) 120 J/mol·K

Visualizations
The following diagrams illustrate key aspects of the computational workflow and the molecular

properties of 2-Bromo-1,3-dichlorobenzene.
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Computational workflow for quantum chemical analysis.
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Molecular structure of 2-Bromo-1,3-dichlorobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 19393-92-1: 2-Bromo-1,3-dichlorobenzene | CymitQuimica [cymitquimica.com]

2. researchgate.net [researchgate.net]

3. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and
quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Comparative Vibrational analysis, Electronic Properties, and molecular docking of
Lantadene A and B (Potential anticancer agents) - A Computational DFT Study
[scielo.org.mx]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b155771?utm_src=pdf-body
https://www.benchchem.com/product/b155771?utm_src=pdf-body-img
https://www.benchchem.com/product/b155771?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/19393-92-1/
https://www.researchgate.net/publication/229431400_Molecular_Structure_and_Vibrational_Analysis_of_1-Bromo-2-Chlorobenzene_Using_ab_initio_HF_and_Density_Functional_Theory_B3LYP_Calculations
https://pubmed.ncbi.nlm.nih.gov/24835947/
https://pubmed.ncbi.nlm.nih.gov/24835947/
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2024000300494
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2024000300494
https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2024000300494
https://www.researchgate.net/publication/319916910_A_complete_computational_and_spectroscopic_study_of_2-bromo-1_4-dichlorobenzene_-_A_frequently_used_benzene_derivative
https://www.researchgate.net/publication/322655427_Quantum_Chemical_Calculations_of_the_Spectroscopic_Properties_and_Nonlinear_Optical_Activity_of_26-Dibromo-3-Chloro-4-Fluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Quantum Chemical Insights into 2-Bromo-1,3-
dichlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155771#quantum-chemical-studies-of-2-bromo-1-3-
dichlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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